
Methyl 2-(3-fluorobenzofuran-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-fluorobenzofuran-2-YL)acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluorobenzofuran-2-YL)acetate typically involves the reaction of 3-fluorobenzofuran with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous-flow processes that allow for better control of reaction conditions and higher yields. Catalytic methods, such as the use of palladium catalysts in cross-coupling reactions, are also employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluorobenzofuran-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(3-fluorobenzofuran-2-YL)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives used in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluorobenzofuran-2-YL)acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chlorobenzofuran-2-YL)acetate
- Methyl 2-(3-bromobenzofuran-2-YL)acetate
- Methyl 2-(3-iodobenzofuran-2-YL)acetate
Uniqueness
Methyl 2-(3-fluorobenzofuran-2-YL)acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them valuable in drug design and development. The compound’s unique reactivity and potential biological activities set it apart from other similar benzofuran derivatives.
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C11H9FO3/c1-14-10(13)6-9-11(12)7-4-2-3-5-8(7)15-9/h2-5H,6H2,1H3 |
InChI Key |
MZFQPAAYNFKHBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2=CC=CC=C2O1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


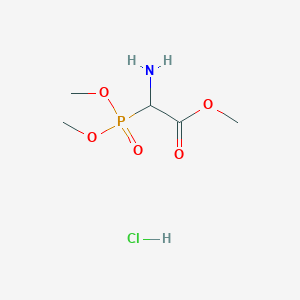
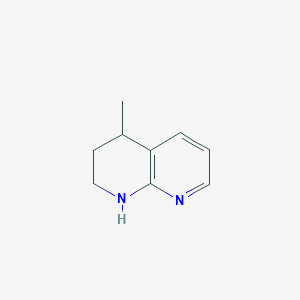
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)

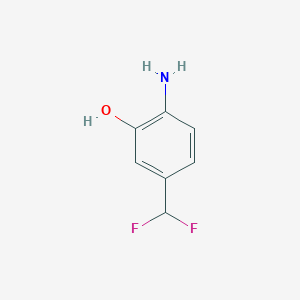
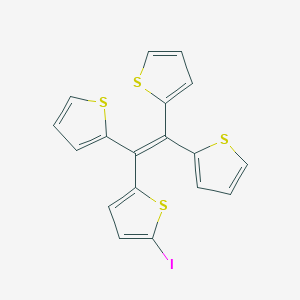
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)


![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
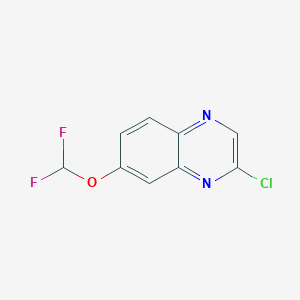
![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
